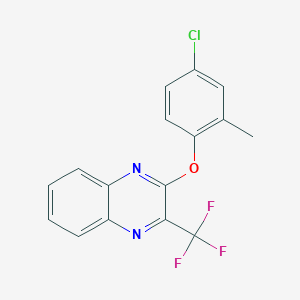

2-(4-Chloro-2-methylphenoxy)-3-(trifluoromethyl)quinoxaline

Description

Chemical Identity and Structural Analysis

Systematic Nomenclature and Molecular Formula

The compound is systematically named 2-(4-chloro-2-methylphenoxy)-3-(trifluoromethyl)quinoxaline , reflecting its quinoxaline core substituted at positions 2 and 3. The molecular formula is C₁₆H₁₀ClF₃N₂O , with a molecular weight of 338.71 g/mol . Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 338773-64-1 |

| PubChem CID | 1471823 |

| SMILES | CC1=C(C=CC(=C1)Cl)OC2=NC(=NC3=CC=CC=C32)C(F)(F)F |

| InChIKey | MUCDIPOAAVSMKJ-UHFFFAOYSA-N |

Three-Dimensional Conformational Analysis

The quinoxaline core adopts a planar structure due to aromatic stabilization, with substituents at positions 2 and 3 influencing spatial arrangement. The 4-chloro-2-methylphenoxy group at position 2 introduces steric and electronic effects, while the trifluoromethyl group at position 3 enhances electron-withdrawing properties. Computational models suggest:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While direct NMR data for this compound are unavailable, analogous quinoxaline derivatives provide a framework for interpretation:

- Quinoxaline protons : δ 7.0–8.5 ppm (multiplet patterns for aromatic H).

- Phenoxy aromatic protons : δ 6.5–7.5 ppm (split due to Cl and methyl substituents).

- Trifluoromethyl group : δ 7.0–7.5 ppm (quinoxaline ring adjacent to CF₃).

- Methyl group : δ 2.3–2.5 ppm (singlet for the 2-methylphenoxy moiety).

Infrared (IR) Spectroscopy

Expected IR features include:

| Functional Group | Absorption Range (cm⁻¹) | Assignment |

|---|---|---|

| C–F (CF₃) | 1200–1300 | Asymmetric stretching |

| C–O–C (phenoxy) | 1250–1100 | Ether linkage |

| C=N (quinoxaline) | 1600–1500 | Aromatic stretching |

| C–Cl (aromatic) | 550–600 | C–Cl bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The quinoxaline core contributes to strong π→π* transitions. Predicted absorption maxima:

Crystallographic Data and X-ray Diffraction Studies

No direct crystallographic data are reported for this compound. However, quinoxaline derivatives typically exhibit:

- Planar geometry : Quinoxaline ring with substituents in equatorial positions.

- Hydrogen bonding : Potential interactions between oxygen (phenoxy) and nitrogen (quinoxaline).

Properties

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-3-(trifluoromethyl)quinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClF3N2O/c1-9-8-10(17)6-7-13(9)23-15-14(16(18,19)20)21-11-4-2-3-5-12(11)22-15/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGWXWAJKGFYKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC2=NC3=CC=CC=C3N=C2C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenoxy)-3-(trifluoromethyl)quinoxaline typically involves the reaction of 4-chloro-2-methylphenol with 2,3-dichloroquinoxaline in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenoxy)-3-(trifluoromethyl)quinoxaline undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and trifluoromethyl groups.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the quinoxaline core.

Coupling Reactions: The phenoxy group allows for coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Like potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the chloro or trifluoromethyl groups.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of 2-(4-Chloro-2-methylphenoxy)-3-(trifluoromethyl)quinoxaline against various bacterial strains. It has shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). In vitro tests revealed minimum inhibitory concentration (MIC) values ranging from 0.25 to 1 mg/L against these resistant strains, indicating its potential as a new antibacterial agent .

- Comparison of Antimicrobial Activity :

| Compound | MIC (mg/L) | Target Bacteria |

|---|---|---|

| 2-(4-Chloro-2-methylphenoxy)-3-(trifluoromethyl)quinoxaline | 0.25-1 | MRSA, VRE |

| Vancomycin | 62.50 | MRSA |

| Teicoplanin | 16.00 | VRE |

Anticancer Potential

The compound's structural features suggest potential anticancer properties, as similar quinoxaline derivatives have been studied for their ability to inhibit cell growth in various cancer cell lines. Research indicates that modifications in the quinoxaline structure can enhance its effectiveness against specific cancer types. Further studies are needed to elucidate the mechanisms by which this compound affects cancer cell viability .

Synthesis Route Overview :

-

Reagents :

- 4-chloro-2-methylphenol

- 2,3-dichloroquinoxaline

- Potassium carbonate (base)

- Dimethylformamide (solvent)

-

Procedure :

- Mix reagents in dimethylformamide.

- Heat the mixture to promote reaction.

- Isolate the product through standard purification techniques.

Case Study 1: Antimicrobial Resistance

A study focused on the antibacterial activity of quinoxaline derivatives showed that compounds similar to 2-(4-Chloro-2-methylphenoxy)-3-(trifluoromethyl)quinoxaline exhibited superior activity against resistant bacterial strains compared to established antibiotics like vancomycin and daptomycin. This highlights the compound's potential role in addressing antimicrobial resistance .

Case Study 2: Cancer Cell Line Studies

In vitro assays have been conducted on various cancer cell lines to assess the growth-inhibitory effects of quinoxaline derivatives. The findings suggest that specific substitutions on the quinoxaline core can significantly enhance anticancer activity, warranting further investigation into the structure-activity relationship of this compound .

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-3-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 4-(4-Chloro-2-methylphenoxy)-2-(trifluoromethyl)quinazoline

- 2-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)aniline

Uniqueness

Compared to similar compounds, 2-(4-Chloro-2-methylphenoxy)-3-(trifluoromethyl)quinoxaline stands out due to its unique substitution pattern on the quinoxaline core. This structural difference can lead to distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

2-(4-Chloro-2-methylphenoxy)-3-(trifluoromethyl)quinoxaline is a synthetic compound characterized by a quinoxaline core with specific substituents that enhance its biological activity. This article reviews its biological properties, particularly focusing on antimicrobial and anticancer activities, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 2-(4-chloro-2-methylphenoxy)-3-(trifluoromethyl)quinoxaline. Its molecular formula is , which indicates the presence of chlorine, trifluoromethyl, and phenoxy groups that contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 348.71 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP (octanol-water partition coefficient) | Not specified |

Antimicrobial Activity

Research has demonstrated that quinoxaline derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that 2-(4-Chloro-2-methylphenoxy)-3-(trifluoromethyl)quinoxaline has potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

- Mechanism of Action : The compound disrupts bacterial cell membranes, leading to leakage of intracellular contents and ultimately cell death. This mechanism is crucial for its effectiveness against antibiotic-resistant strains .

- Minimum Inhibitory Concentration (MIC) : In studies, the MIC values for this compound against selected Gram-positive bacteria ranged from 0.25 to 1 mg/L, indicating strong antibacterial potential .

- Biofilm Formation : It has been observed to inhibit biofilm formation more effectively than several conventional antibiotics, which is significant given the role of biofilms in chronic infections .

Anticancer Activity

Quinoxaline derivatives are also being explored for their anticancer properties. The structural features of 2-(4-Chloro-2-methylphenoxy)-3-(trifluoromethyl)quinoxaline suggest potential interactions with cancer cell pathways.

- Cell Line Studies : Preliminary studies indicate that this compound may induce apoptosis in various cancer cell lines, although specific data on this compound's efficacy in cancer models are still limited.

- Structure-Activity Relationship (SAR) : Modifications to the quinoxaline core and substituents can enhance anticancer activity. For example, the presence of halogenated groups has been associated with increased potency against certain cancer types .

Case Studies

Several studies highlight the biological activity of quinoxaline derivatives:

- Study on Antimicrobial Resistance : A study published in PMC examined various quinoxaline derivatives, including those similar to our compound, demonstrating significant efficacy against resistant strains of bacteria such as MRSA and VRE .

- Anticancer Research : Another research effort focused on synthesizing new quinoxaline analogs showed promising results in inhibiting tumor cell proliferation in vitro, warranting further investigation into their potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 2-(4-Chloro-2-methylphenoxy)-3-(trifluoromethyl)quinoxaline, and how can purity be ensured?

- Methodology : The synthesis typically involves condensation reactions under inert atmospheres (e.g., argon) with precursors like substituted anilines and quinoxaline derivatives. For example, analogous compounds are synthesized by reacting 2,3-bis-(3-trifluoromethylanilino)quinoxaline with electrophilic agents (e.g., triethoxycarbonyl compounds) at elevated temperatures (e.g., 5 hours at reflux). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) yields high-purity crystals (80% yield) .

- Purity Validation : Use ¹H/¹³C NMR to confirm structural integrity and monitor byproducts. High-performance liquid chromatography (HPLC) with UV detection ensures >98% purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies aromatic protons (δ 7.2–8.1 ppm) and trifluoromethyl groups (δ -62 ppm via ¹⁹F NMR). UV/vis spectroscopy (λmax ~350 nm) confirms π→π* transitions in the quinoxaline core .

- Crystallography : Single-crystal X-ray diffraction (293 K, Mo-Kα radiation) provides unit cell parameters (e.g., space group P2₁/c, Z = 4) and dihedral angles between aromatic rings (e.g., 78.45°), critical for understanding molecular packing .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of its reactivity and intermolecular interactions?

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to predict bond lengths and angles, comparing them with crystallographic data .

- Molecular Docking : Simulate binding affinities with biological targets (e.g., enzymes) using AutoDock Vina. For example, quinoxaline-triazole hybrids show anti-proliferative activity via interactions with kinase active sites .

- AI-Driven Process Optimization : Integrate COMSOL Multiphysics with machine learning to model reaction kinetics and predict optimal conditions (e.g., solvent polarity, temperature) .

Q. How can researchers address low yields in the synthesis of this compound?

- Variables to Optimize :

- Catalysts : Test Pd/C or CuI for cross-coupling steps .

- Solvent Polarity : Compare DMF (high polarity) vs. THF (low polarity) for intermediate stability.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and improve selectivity .

- Byproduct Analysis : LC-MS identifies side products (e.g., dechlorinated derivatives), guiding stoichiometric adjustments .

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions?

- Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (GIAO method). Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects .

- Dynamic NMR : Perform variable-temperature NMR to detect hindered rotation in substituents (e.g., trifluoromethyl groups) .

- Synchrotron Crystallography : High-resolution data (0.8 Å) clarifies electron density ambiguities in regions with conflicting computational models .

Data Contradiction Analysis

Q. How should researchers interpret conflicting crystallographic and spectroscopic data for substituent orientation?

- Case Study : If X-ray data shows a dihedral angle of 78.45° between the quinoxaline core and a chlorophenyl group, but NMR suggests free rotation, use solid-state NMR to confirm restricted motion in the crystal lattice. Molecular dynamics simulations (AMBER) can model rotational barriers (>10 kcal/mol) .

Methodological Framework

Q. What theoretical frameworks guide the design of derivatives with enhanced bioactivity?

- Conceptual Basis : Link to the Hammett equation to predict electron-withdrawing effects (e.g., -CF₃, -Cl) on reactivity. For anti-inflammatory derivatives, structure-activity relationships (SAR) prioritize substituents at the 3-position of quinoxaline .

- Retrosynthetic Analysis : Use synthons like 2-chloro-3-(trifluoromethyl)quinoxaline (CAS 254732-51-9) as a key intermediate for functionalization at the phenoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.